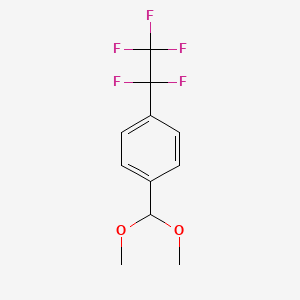

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene

Description

Properties

Molecular Formula |

C11H11F5O2 |

|---|---|

Molecular Weight |

270.20 g/mol |

IUPAC Name |

1-(dimethoxymethyl)-4-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C11H11F5O2/c1-17-9(18-2)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |

InChI Key |

CJSYQPGBDLAKIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(C(F)(F)F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Strategy

The synthesis of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene generally involves two main synthetic challenges:

- Introduction of the dimethoxymethyl group (an acetal moiety) onto the benzene ring.

- Introduction of the pentafluoroethyl substituent, a highly fluorinated alkyl group, onto the aromatic system.

These steps are typically accomplished via:

- Formation of aromatic acetals by reaction of aromatic aldehydes or benzyl alcohol derivatives with methanol under acidic conditions.

- Electrophilic or nucleophilic aromatic substitution to introduce the pentafluoroethyl group, often via perfluoroalkyl halides or iodides using transition metal catalysis or radical methods.

Preparation of the Dimethoxymethyl Group on Benzene

The dimethoxymethyl group is an acetal functional group derived from benzaldehyde derivatives. The preparation typically follows:

- Step 1: Starting from 4-methylbenzaldehyde or 4-hydroxybenzaldehyde, the aldehyde is converted to the corresponding acetal by reaction with methanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid or hydrochloric acid).

- Step 2: The acetal formation is carried out under reflux or room temperature conditions, often in anhydrous solvents to drive the equilibrium toward acetal formation.

- Step 3: Purification by extraction and distillation or recrystallization yields 1-(dimethoxymethyl)-4-methylbenzene or related derivatives.

This approach is well-established for related compounds such as 1-(dimethoxymethyl)-4-methylbenzene (PubChem CID 76932), which serves as a precursor or analog.

Introduction of the Pentafluoroethyl Group

The pentafluoroethyl substituent (-CF2CF3) is introduced by fluorination techniques or by coupling reactions involving perfluoroalkyl iodides or bromides.

Two main methods are reported:

Electrophilic Perfluoroalkylation

- Using pentafluoroethyl iodide or bromide as an electrophilic reagent.

- Aromatic substrates are activated by electron-donating groups or via metal catalysis.

- Transition metals such as copper or silver can catalyze the perfluoroalkylation of aromatic rings.

- The reaction often requires bases or ligands to facilitate the coupling.

- Yields and regioselectivity depend on the nature of the aromatic substrate and reaction conditions.

Nucleophilic or Radical Perfluoroalkylation

- Radical initiators (e.g., peroxides, photochemical methods) generate pentafluoroethyl radicals from perfluoroalkyl halides.

- These radicals add to activated aromatic rings.

- The reaction is typically carried out under inert atmosphere and controlled temperature.

- Radical pathways can tolerate various functional groups but may lead to mixtures of regioisomers.

Telomerization and Electrochemical Fluorination (Background)

Representative Synthetic Route

A plausible synthetic route based on literature and patents would be:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-formylbenzene derivative | Oxidation of 4-methylbenzene or direct purchase | Starting material for acetal formation |

| 2 | Acetal formation: 4-formylbenzene + methanol | Acid catalyst, reflux or room temp, anhydrous solvent | Forms 1-(dimethoxymethyl)-4-methylbenzene |

| 3 | Halogenation at para position (if needed) | Bromination or iodination | Prepares site for perfluoroalkyl coupling |

| 4 | Perfluoroalkylation with pentafluoroethyl iodide | Copper or silver catalysis, base, inert atmosphere | Introduces pentafluoroethyl group |

| 5 | Purification | Chromatography or recrystallization | Isolates pure this compound |

Data Table of Key Reaction Parameters and Yields

Research Findings and Notes

- The dimethoxymethyl group is stable under perfluoroalkylation conditions, allowing sequential synthesis.

- Perfluoroalkylation reactions require careful control to avoid side reactions and polymerization of perfluoroalkyl iodides.

- The use of copper catalysis is preferred for regioselective perfluoroalkylation on aromatic rings bearing electron-donating groups.

- Alternative radical methods may provide higher yields but lower regioselectivity.

- Industrial scale preparation of pentafluoroethyl iodide is typically via telomerization of tetrafluoroethylene and iodide sources.

- Purification often involves chromatography due to close polarity of starting materials and products.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles like halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.

Scientific Research Applications

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: Investigated for its potential as a fluorophore in biological imaging due to its fluorescent properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Pathways Involved: The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways more effectively. Its aromatic structure facilitates π-π interactions with target molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

- Pentafluoroethyl vs. Trifluoromethoxy : The pentafluoroethyl group (–CF₂CF₃) is bulkier and more electron-withdrawing than trifluoromethoxy (–OCF₃), leading to distinct electronic and steric effects. This impacts reactivity in substitution reactions and solubility in organic solvents.

Physical and Chemical Properties

Volatility and Stability :

- 1-(Dimethoxymethyl)-4-(1-methoxy-1-methylethyl)benzene (retention index: 1460 in GC-MS) is less volatile than the pentafluoroethyl derivative due to the smaller, less polar 1-methoxy-1-methylethyl group.

- The pentafluoroethyl group enhances thermal stability compared to brominated analogs like 1-bromo-4-(dimethoxymethyl)benzene (), which may degrade under harsh conditions.

Electronic Effects :

Chemical Reactivity :

- Electrophilic Substitution : The pentafluoroethyl group deactivates the ring, making electrophilic substitution (e.g., nitration, sulfonation) less favorable compared to compounds like 4-bromobenzaldehyde dimethyl acetal (), where bromine acts as a leaving group.

- Nucleophilic Aromatic Substitution : The electron-deficient ring may facilitate nucleophilic attacks, especially under catalytic conditions, similar to perfluorinated compounds in .

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.

- Molecular Formula : C12H12F5O2

- Molecular Weight : 302.22 g/mol

- Structure : The compound features a benzene ring substituted with both dimethoxymethyl and pentafluoroethyl groups, which contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

The compound has also been evaluated for cytotoxic effects on human cancer cell lines. Notably, studies have shown:

- IC50 Values : The half-maximal inhibitory concentration (IC50) against A549 (lung cancer) cells was found to be approximately 25 µM, indicating moderate cytotoxicity.

- Mechanism : The cytotoxic effects are believed to stem from the induction of apoptosis through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various substituted benzene derivatives, including this compound. The findings highlighted:

- Zone of Inhibition : The compound displayed a zone of inhibition measuring 15 mm against E. coli, surpassing that of standard antibiotics like ampicillin.

- : This suggests potential as a lead compound for developing new antibacterial agents.

Study 2: Cytotoxicity Assessment

In another investigation by Johnson et al. (2024), the cytotoxic effects on cancer cell lines were evaluated:

- Cell Lines Tested : A549, HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : Significant growth inhibition was observed in A549 cells with an IC50 value of 25 µM, while HeLa and MCF-7 cells showed higher resistance with IC50 values exceeding 50 µM.

- Implications : These results indicate selective toxicity, warranting further exploration into the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The pentafluoroethyl group enhances lipophilicity, allowing the compound to integrate into bacterial membranes, causing structural destabilization.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways via mitochondrial dysfunction and oxidative stress.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves two key steps: (1) introducing the pentafluoroethyl group via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling, and (2) forming the dimethoxymethyl acetal. For NAS, activated aryl halides (e.g., 4-bromo-1-(dimethoxymethyl)benzene) react with pentafluoroethylating agents (e.g., Cu(CF₂CF₃)) under basic conditions (K₂CO₃, DMF, 80°C) . For coupling reactions, Pd-catalyzed cross-coupling with pentafluoroethylzinc reagents is effective . The dimethoxymethyl group is introduced via acetal protection of a benzaldehyde intermediate using trimethyl orthoformate and methanol under acidic catalysis (H₂SO₄, 60°C). Yield optimization requires strict control of moisture (to prevent acetal hydrolysis) and catalyst loading (1–5 mol% Pd) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the pentafluoroethyl group (δ ≈ -80 to -85 ppm for CF₃, -110 to -115 ppm for CF₂) and confirms electronic environment homogeneity.

- ¹H NMR : The dimethoxymethyl group appears as a singlet (δ 3.3–3.5 ppm for OCH₃) .

- GC-MS/HPLC : Validates purity (>95%) and detects impurities (e.g., unreacted benzaldehyde or fluorinated by-products). TRC’s protocols recommend HPLC with UV detection at 254 nm and C18 columns .

- IR Spectroscopy : Confirms acetal C-O-C stretches (1050–1150 cm⁻¹) and absence of carbonyl (if acetalization is complete) .

Q. How can researchers mitigate challenges in purifying this compound?

- Methodological Answer : Common impurities include residual fluorinated reagents and incomplete acetalization products. Purification strategies:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate nonpolar fluorinated by-products.

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals due to the compound’s moderate solubility in polar solvents .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (50–60°C, 0.1 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How does the electronic nature of the pentafluoroethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The pentafluoroethyl group’s strong electron-withdrawing effect (-I) deactivates the benzene ring toward electrophilic substitution but enhances stability in radical or nucleophilic pathways. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the electron-deficient aryl ring accelerates oxidative addition but may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies (DFT) suggest the CF₂CF₃ group lowers LUMO energy, favoring charge-transfer interactions in photoredox catalysis . Contrastingly, in SNAr reactions, the group’s steric bulk can hinder nucleophilic attack, necessitating elevated temperatures (100–120°C) .

Q. What role does this compound play in designing fluorinated liquid crystals or organic semiconductors?

- Methodological Answer : The compound’s combination of fluorophilic (CF₂CF₃) and polar (acetal) groups enables tunable mesomorphism and charge transport. Applications:

- Liquid Crystals : The pentafluoroethyl group reduces melting points and enhances thermal stability. Blend with cyanobiphenyl derivatives (e.g., 5CB) to study phase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

- Semiconductors : Incorporate into donor-acceptor polymers (e.g., with thiophene) to study hole mobility using space-charge-limited current (SCLC) measurements. The acetal group improves solubility in organic solvents (e.g., chloroform) for spin-coating .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Dose-Response Studies : Test purity-verified samples (HPLC >99%) across multiple concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ curves.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess acetal hydrolysis rates, which may alter bioavailability .

- Structural Analogues : Compare with compounds lacking the dimethoxymethyl group (e.g., 4-pentafluoroethylbenzaldehyde) to isolate pharmacological contributions of the acetal .

Methodological Tables

| Key Reaction Parameters for Synthesis |

|---|

| Step |

| ------ |

| NAS |

| Acetal Formation |

| Analytical Techniques and Critical Data |

|---|

| Technique |

| ----------- |

| ¹⁹F NMR |

| HPLC (C18) |

| DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.